Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Preparation Methods
The synthesis of fluorinated pyridines, including ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate, can be achieved through various methods. One common method involves the nucleophilic substitution of pyridines containing leaving groups (such as halogens) with fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid . Industrial production methods often utilize high availability of fluorinated synthetic blocks and effective fluorinating reagents .
Chemical Reactions Analysis
Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (such as a halogen) with a nucleophile (such as fluoride).
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Specific conditions and reagents depend on the desired transformation.
Cyclization: This reaction forms a ring structure, often involving the interaction of multiple functional groups within the molecule.
Scientific Research Applications
Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring significantly influences its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate can be compared with other fluorinated pyridines and similar compounds, such as:
2-cyano-3-fluoropyridine: Another fluorinated pyridine with similar properties and applications.
3-fluoropyridin-2-yl)methanol: A related compound with a different functional group, used in various chemical reactions.
2-(pyridin-2-yl) pyrimidine derivatives: Compounds with a pyrimidine moiety, exhibiting a wide range of pharmacological activities.
This compound stands out due to its specific structure and the presence of the ethyl ester group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C9H8FNO3 |
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Molecular Weight |
197.16 g/mol |
IUPAC Name |
ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H8FNO3/c1-2-14-9(13)8(12)7-6(10)4-3-5-11-7/h3-5H,2H2,1H3 |
InChI Key |
VZRQYYIUCKFHBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC=N1)F |
Origin of Product |
United States |
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